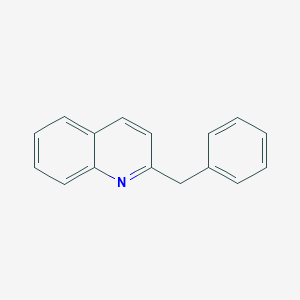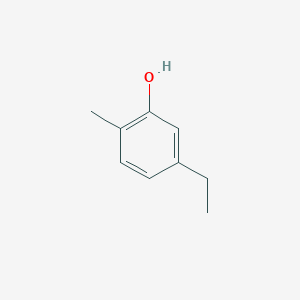
5-Ethyl-o-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-o-cresol is a chemical compound that belongs to the group of alkylphenols. It is commonly used as a flavoring agent in the food industry due to its strong and pleasant odor. However, recent studies have shown that 5-Ethyl-o-cresol has potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 5-Ethyl-o-cresol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the metabolism of xenobiotics. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-Ethyl-o-cresol has various biochemical and physiological effects. It has been found to induce the expression of certain genes involved in the metabolism of xenobiotics and oxidative stress. It has also been shown to affect the activity of certain enzymes involved in the metabolism of drugs and other toxic substances.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Ethyl-o-cresol in lab experiments is its strong and pleasant odor, which makes it easy to detect and quantify. It is also relatively easy to synthesize and purify. However, one of the limitations of using 5-Ethyl-o-cresol is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-Ethyl-o-cresol. One area of interest is its potential therapeutic applications, particularly as an antioxidant or as an inhibitor of certain enzymes involved in disease processes. Another area of interest is its potential role in environmental toxicology, particularly as a model compound for studying the metabolism of alkylphenols in microorganisms. Finally, further studies are needed to fully understand the mechanism of action of 5-Ethyl-o-cresol and its effects on various biochemical and physiological processes.
Méthodes De Synthèse
The most common method for synthesizing 5-Ethyl-o-cresol is through the alkylation of o-cresol with ethyl chloride in the presence of a base catalyst such as potassium hydroxide. This reaction produces 5-Ethyl-o-cresol as the main product with a yield of around 70%.
Applications De Recherche Scientifique
5-Ethyl-o-cresol has been found to have various scientific research applications. It has been used as a model compound for studying the metabolism of alkylphenols in microorganisms. It has also been used as a substrate for studying the enzymatic reactions of cytochrome P450 enzymes, which are involved in drug metabolism and detoxification.
Propriétés
Numéro CAS |
1687-65-6 |
|---|---|
Nom du produit |
5-Ethyl-o-cresol |
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
5-ethyl-2-methylphenol |
InChI |
InChI=1S/C9H12O/c1-3-8-5-4-7(2)9(10)6-8/h4-6,10H,3H2,1-2H3 |
Clé InChI |
AYGDIAGADYTJRY-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C)O |
SMILES canonique |
CCC1=CC(=C(C=C1)C)O |
Autres numéros CAS |
1687-65-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



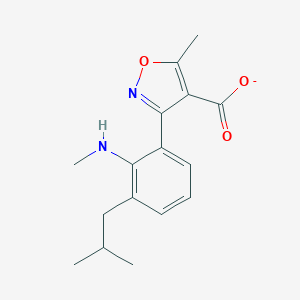
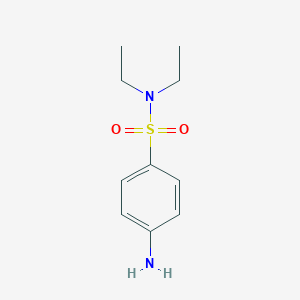
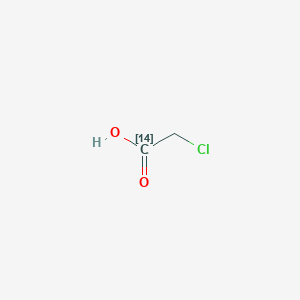

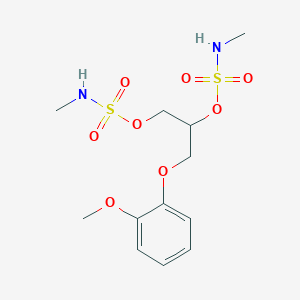
![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)
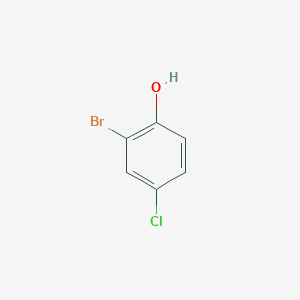
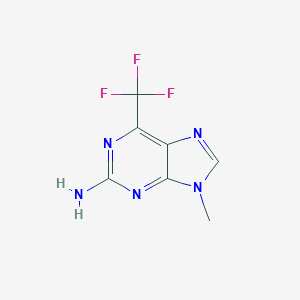
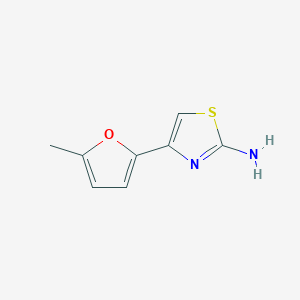
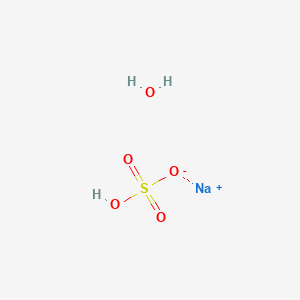


![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)
